molecular formula C11H9N3O3S B3130517 Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate CAS No. 343374-92-5

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate

Cat. No. B3130517
CAS RN: 343374-92-5
M. Wt: 263.27 g/mol
InChI Key: OVYIAIYVVQKTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate” is a chemical compound with the molecular formula C11H9N3O3S and a molecular weight of 263.27 . It is also known by other synonyms such as “methyl 2-(3,3-dicyanopropanamido)thiophene-3-carboxylate” and "3-Thiophenecarboxylic acid, 2-[(3,3-dicyano-1-oxopropyl)amino]-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate” is characterized by the presence of a thiophene ring, a dicyanopropanoyl group, and a methyl ester group . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of “Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate” would be influenced by the functional groups present in the molecule. For instance, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The amino group could participate in reactions such as acylation or alkylation .

Scientific Research Applications

Chromatographic Analysis

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate and related compounds have been studied for their separation and determination using gas chromatography. Jiang Feng (2004) describes the use of a silicon OV-7/Chromosorb W-AW DMCS for the chromatographic analysis of medicine intermediates, highlighting a simple, fast, and accurate method for determination with good resolution between the compound, internal standard diethyl phthalate, and impurities. The study reports a recovery rate of 98.61% to 102.8% for the compound, underlining its efficacy in analytical chemistry applications (Jiang Feng, 2004).

Structural Analysis via X-ray Diffraction

The structural analysis of thiophene derivatives is crucial in understanding their chemical properties and potential applications. A. Ramazani et al. (2011) conducted a study on the single crystal X-ray structure of a closely related compound, providing detailed insights into its molecular structure confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry. This research offers a foundational understanding of the compound's crystallography, aiding in the development of novel thiophene-based pharmaceuticals and materials (A. Ramazani et al., 2011).

Cyclization Mechanisms and Synthetic Routes

The exploration of cyclization mechanisms and the synthesis of novel thiophene derivatives are of significant interest in the field of organic chemistry. B. Hajjem et al. (2010) investigated the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones, offering insights into cyclization mechanisms and the reactivity of thiophene derivatives. This research contributes to the understanding of synthetic pathways, potentially enabling the development of new therapeutic agents (B. Hajjem et al., 2010).

Genotoxic and Carcinogenic Potentials

Assessing the safety profile of chemical compounds is critical in their application. Alban Lepailleur et al. (2014) conducted a comprehensive study on the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate. This study utilized in vitro and in silico methodologies to evaluate the compounds' mutagenic and DNA-damaging effects, contributing to the understanding of their toxicological profiles and ensuring safer application in pharmaceutical and chemical products (Alban Lepailleur et al., 2014).

Novel Synthetic Methods and Derivatives

Innovation in synthetic methods is key to advancing the application of thiophene derivatives in various fields. Research on new synthesis techniques, such as those described by V. Shvedov et al. (1967) and C. E. Stephens et al. (1999), showcases the development of methods for the synthesis of esters of β-thiophenecarboxylic acids and methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates. These studies highlight the versatility of thiophene derivatives in synthesizing bioactive molecules and their potential utility in medicinal chemistry and materials science (V. Shvedov et al., 1967), (C. E. Stephens et al., 1999).

properties

IUPAC Name

methyl 2-(3,3-dicyanopropanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-17-11(16)8-2-3-18-10(8)14-9(15)4-7(5-12)6-13/h2-3,7H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYIAIYVVQKTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.